molecular formula C5H5Br2N3O B2588311 3,5-Dibromo-6-methoxy-2-aminopyrazine CAS No. 1427500-63-7

3,5-Dibromo-6-methoxy-2-aminopyrazine

Cat. No.: B2588311
CAS No.: 1427500-63-7
M. Wt: 282.923
InChI Key: XXPBSEULIREQNI-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-methoxy-2-aminopyrazine is a chemical compound with the molecular formula C₅H₅Br₂N₃O and a molecular weight of 282.92 g/mol . This compound is characterized by the presence of two bromine atoms, a methoxy group, and an amino group attached to a pyrazine ring. It is primarily used in research and development within various scientific fields.

Scientific Research Applications

3,5-Dibromo-6-methoxy-2-aminopyrazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm. It may cause serious eye irritation (H319) and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-6-methoxy-2-aminopyrazine typically involves the bromination of 2-amino-6-methoxypyrazine. One common method includes the use of N-bromosuccinimide (NBS) in methanol at room temperature. The reaction proceeds as follows :

  • Dissolve 2-amino-6-methoxypyrazine in methanol.
  • Add N-bromosuccinimide to the solution.
  • Stir the mixture at room temperature for 30 minutes.
  • Concentrate the reaction mixture under reduced pressure.
  • Extract the product with ethyl acetate and purify it using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-6-methoxy-2-aminopyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amino and methoxy groups can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Sodium hydride (NaH): Employed in deprotonation reactions.

    Methanol (MeOH): Common solvent for reactions involving this compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-6-methoxy-2-aminopyrazine involves its interaction with specific molecular targets and pathways The bromine atoms and functional groups on the pyrazine ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine atoms and a methoxy group on the pyrazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

3,5-dibromo-6-methoxypyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3O/c1-11-5-3(7)9-2(6)4(8)10-5/h1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPBSEULIREQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(N=C1Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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